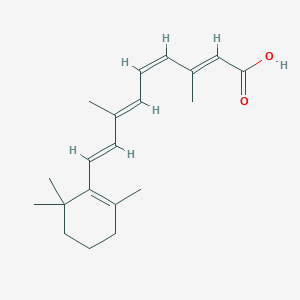
11-cis-Retinoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-cis-retinoic acid is the 11-cis-isomer of retinoic acid. It is a conjugate acid of an 11-cis-retinoate.
Applications De Recherche Scientifique
Role in Vision and Cellular Processes
11-cis-Retinoic acid, a derivative of Vitamin A, is significant in various biological processes, including vision and cellular differentiation. It is especially crucial in the visual cycle for photoreceptor cells in the retina. Studies have identified enzymes like RDH11–14, which have dual-substrate specificity, metabolizing both all-trans- and cis-retinols, and are involved in the production of 11-cis-retinal and all-trans-retinal in photoreceptor and retinal pigment epithelial cells (Haeseleer et al., 2002). Additionally, 11-cis-retinol dehydrogenase is known for its role in steroid metabolism and may be involved in the biosynthesis of both 9-cis-retinoic acid and dihydrotestosterone (Huang & Luu‐The, 2001).
Metabolic Pathways and Function
The metabolic pathways of retinoids, including this compound, are complex. The biosynthesis of active forms of retinoids like this compound is crucial for many physiological processes such as embryonic development, reproduction, and vision (Lidén & Eriksson, 2006). The enzyme 13‐cis isomerohydrolase, found in zebrafish brain, suggests a mechanism for the generation of endogenous 13‐cis retinoic acid, which may influence neuronal functions (Takahashi et al., 2011).
Retinoids in Gene Regulation
Retinoids like this compound affect gene expression through various retinoic acid receptors and retinoid X receptors. This mechanism of action is crucial in regulating cell proliferation and differentiation, making retinoids important therapeutic agents in oncology and dermatology (Connolly et al., 2013).
Implications in Neurobiology and Disease Treatment
Retinoids, including this compound, have been studied for their neurotrophic and chemotropic effects on cultured neurons, indicating a potential physiological role in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008). Also, the role of 13-cis-retinoic acid, an isomer of retinoic acid, in pediatric oncology, highlights the potential of retinoic acid isomers in cancer therapy (Armstrong et al., 2005).
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+ |
Clé InChI |
SHGAZHPCJJPHSC-JPXMXQIXSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



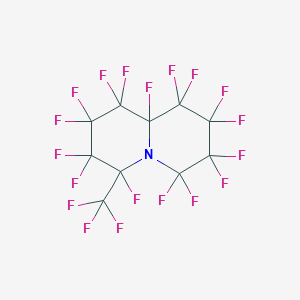

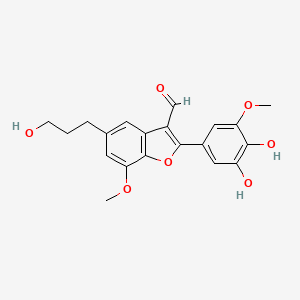
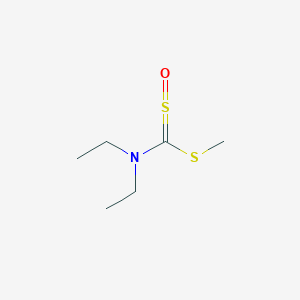

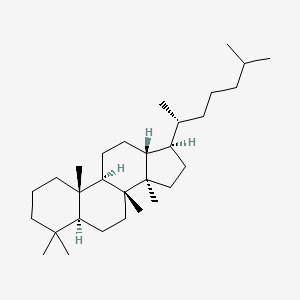
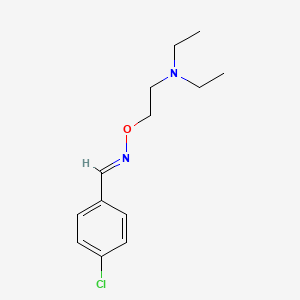
![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)
![(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol](/img/structure/B1241009.png)


![4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B1241013.png)
![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)
![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)